molecular formula C12H27NSi2 B14375954 N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 90014-17-8

N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B14375954
CAS No.: 90014-17-8
M. Wt: 241.52 g/mol
InChI Key: FWZGHKVQLGNIIN-UHFFFAOYSA-N
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Description

N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is an organosilicon compound characterized by the presence of a cyclohexene ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of cyclohex-2-en-1-ylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

Cyclohex-2-en-1-ylamine+TrimethylchlorosilaneThis compound+HCl\text{Cyclohex-2-en-1-ylamine} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} Cyclohex-2-en-1-ylamine+Trimethylchlorosilane→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and maintaining strict control over reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanamine derivatives.

Scientific Research Applications

N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Materials Science:

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

Mechanism of Action

The mechanism of action of N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes or interaction with hydrophobic sites on proteins. The cyclohexene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohex-2-en-1-yl-2-methyl-aniline
  • N-Cyclohex-2-en-1-yl-N-ethyl-aniline
  • N-(Cyclohex-2-en-1-yl)-2,4-dimethoxyaniline

Uniqueness

N-(Cyclohex-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both a cyclohexene ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

90014-17-8

Molecular Formula

C12H27NSi2

Molecular Weight

241.52 g/mol

IUPAC Name

N,N-bis(trimethylsilyl)cyclohex-2-en-1-amine

InChI

InChI=1S/C12H27NSi2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h8,10,12H,7,9,11H2,1-6H3

InChI Key

FWZGHKVQLGNIIN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1CCCC=C1)[Si](C)(C)C

Origin of Product

United States

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